

Preliminary Efficacy of sAJM589: A Technical Overview for Drug Development Professionals

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of **sAJM589**, a novel small molecule inhibitor of the MYC oncoprotein. The data presented herein is collated from foundational preclinical studies, offering insights into its mechanism of action and potential as a therapeutic agent in MYC-dependent malignancies.

Core Efficacy Data

sAJM589 has demonstrated potent and selective activity in disrupting the crucial MYC-MAX protein-protein interaction, a key driver of oncogenesis in a variety of human cancers. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: In Vitro Inhibitory Activity of sAJM589

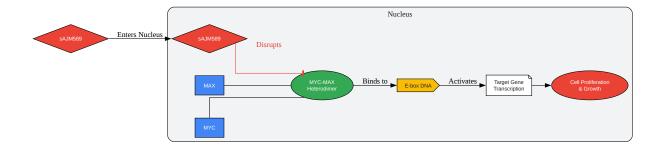


| Assay/Target | Cell Line | IC50 (μM) | Citation |
|---|-----------------------------------|-----------|----------|
| MYC-MAX Heterodimer Disruption | - | 1.8 | [1][2] |
| Cellular Proliferation | P493-6 (Burkitt Lymphoma) | 1.9 | [3] |
| Cellular Proliferation (MYC repressed) | P493-6 (Burkitt Lymphoma) | >20 | [3] |
| Cellular Proliferation | Ramos (Burkitt's Lymphoma) | 0.9 | [4] |
| Cellular Proliferation | HL-60 (Acute Myeloid Leukemia) | 1.2 | [4] |
| Cellular Proliferation | KG1a (Acute Myeloid Leukemia) | 0.8 | [4] |

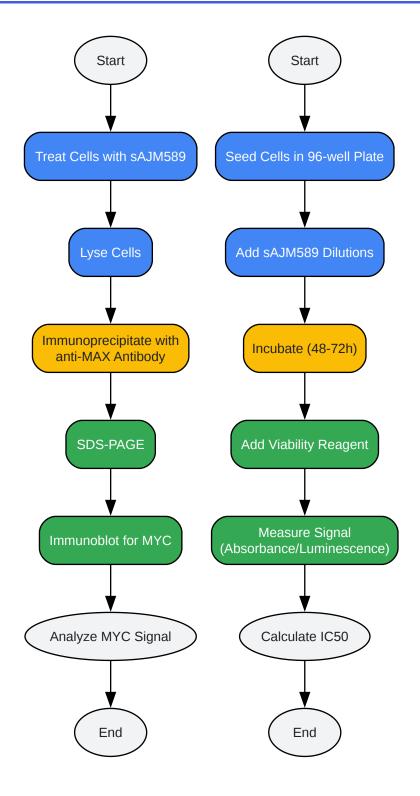
Mechanism of Action: Disrupting the MYC-MAX Oncogenic Complex

sAJM589 functions by directly interfering with the heterodimerization of MYC and its obligate partner MAX. This interaction is essential for MYC's ability to bind to E-box DNA sequences and activate the transcription of a multitude of target genes involved in cell proliferation, growth, and metabolism. By disrupting the MYC-MAX complex, **sAJM589** effectively abrogates MYC's transcriptional activity, leading to a reduction in MYC protein levels and the suppression of tumor cell growth.[1][2]









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